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Compound of Interest

Compound Name: 1,3,5-Trihydroxy-4-prenylxanthone

Cat. No.: B15610584

An In-depth Technical Guide on 1,3,5-Trihydroxy-
4-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trihydroxy-4-prenylxanthone is a naturally occurring prenylated xanthone that has
demonstrated a range of significant biological activities. Isolated from plant species such as
Erythrina variegata and Maclura cochinchinensis, this compound has attracted interest for its
potential therapeutic applications.[1] This technical guide provides a comprehensive overview
of the discovery, structural characterization, and key biological functions of 1,3,5-Trihydroxy-4-
prenylxanthone, with a focus on its roles as a phosphodiesterase type 5 (PDES5) inhibitor, a
Na+/H+ exchanger inhibitor, and a modulator of inflammatory pathways. Detailed experimental
protocols and spectroscopic data are presented to facilitate further research and drug
development efforts.

Discovery and Isolation

1,3,5-Trihydroxy-4-prenylxanthone has been isolated from various plant sources, notably
from the bark of Erythrina variegata and the roots of Maclura cochinchinensis.[2] The isolation
process typically involves solvent extraction of the plant material followed by a series of
chromatographic separations to purify the compound.
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General Isolation Workflow

The isolation of 1,3,5-Trihydroxy-4-prenylxanthone generally follows a standard
phytochemical workflow designed to separate compounds based on their polarity.

Plant Material
(e.g., Dried, Powdered Bark/Roots)

i

Solvent Extraction
(e.g., Maceration or Soxhlet with Methanol)

'

Liquid-Liquid Partitioning
(e.g., with n-hexane, ethyl acetate)

i

Column Chromatography
(Silica Gel or Sephadex)

i

Further Purification
(e.g., Preparative HPLC)

Pure 1,3,5-Trihydroxy-4-prenylxanthone

Click to download full resolution via product page
Caption: General workflow for the isolation of 1,3,5-Trihydroxy-4-prenylxanthone.

Structural Characterization

The chemical structure of 1,3,5-Trihydroxy-4-prenylxanthone consists of a xanthone core
substituted with three hydroxyl groups at positions 1, 3, and 5, and a prenyl group at position 4.
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Its molecular formula is C1sH160s, and its molecular weight is 312.32 g/mol .

Physicochemical Properties

Property Value
Molecular Formula C18H160s5
Molecular Weight 312.32 g/mol
Appearance Yellow solid

Solubilit Soluble in methanol, ethanol, DMSO, and other
olubili
Y organic solvents.[3]

Spectroscopic Data

The structural elucidation of 1,3,5-Trihydroxy-4-prenylxanthone is confirmed through various
spectroscopic techniques. The following tables summarize typical spectral data for this class of
compounds.

Table 2: tH-NMR Spectral Data (Typical)
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 ~6.2-6.4 d 20

H-6 ~7.2-7.4 t 8.0

H-7 ~6.8-7.0 d ~8.0

H-8 ~7.6-7.8 d 8.0

H-1' ~3.3-35 d 70

H-2' ~5.2-5.4 t 70

CHs-4' ~1.7-1.8 s

CHs-5' ~1.6-1.7 s

1-OH ~13.0-14.0 s

3-OH brs

5-OH brs

Table 3: 13C-NMR Spectral Data (Typical)
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Carbon Chemical Shift (6, ppm)
C-1 ~161-163
C-2 ~97-99
C-3 ~164-166
C-14 ~108-110
C-4a ~155-157
C-5 ~145-147
C-6 ~122-124
C-7 ~117-119
C-8 ~126-128
C-8a ~120-122
C-9 ~180-182
C-9a ~102-104
C-I ~22-24
c-2 ~122-124
C-3 ~131-133
c-4 ~25-27
C-5' ~17-19

Table 4: Mass Spectrometry, UV-Vis, and IR Spectral Data
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Spectroscopic Technique Key Data
Mass Spectrometry (MS) [M+H]* at m/z 313
UV-Vis Spectroscopy (in MeOH) Amax at ~245, 260, 315, 360 nm

vmax at ~3400 (O-H), 1650 (C=0, chelated),

Infrared (IR) Spectrosco KBr
(IR) Sp Py (KBr) 1610, 1580 (C=C aromatic) cm~1

Biological Activities and Mechanisms of Action

1,3,5-Trihydroxy-4-prenylxanthone exhibits several noteworthy biological activities,

positioning it as a compound of interest for drug discovery.

Phosphodiesterase Type 5 (PDES) Inhibition

This compound has been identified as a potent inhibitor of PDE5 with an ICso value of 3.0 uM.
[2][4] PDES is a key enzyme in the cGMP-specific signaling pathway. Inhibition of PDE5 leads
to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in
smooth muscle relaxation and vasodilation. This mechanism suggests potential therapeutic
applications in conditions such as erectile dysfunction and pulmonary hypertension.
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Caption: PDES5 signaling pathway and inhibition by 1,3,5-Trihydroxy-4-prenylxanthone.

Na+/H+ Exchanger Inhibition

1,3,5-Trihydroxy-4-prenylxanthone acts as an inhibitor of the Na+/H+ exchange system, with
a minimum inhibitory concentration of 10 ug/mL.[2] The Na+/H+ exchanger is a
transmembrane protein involved in the regulation of intracellular pH and cell volume. Its
inhibition can have implications in various physiological and pathological processes, including
cardiac hypertrophy and ischemia-reperfusion injury.[5]

Anti-inflammatory Activity
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The compound demonstrates significant anti-inflammatory properties by suppressing the
lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW264.7 macrophages.
[2] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS)
expression.

The anti-inflammatory mechanism of 1,3,5-Trihydroxy-4-prenylxanthone involves the
inhibition of key inflammatory signaling pathways. It has been shown to suppress LPS-induced
INOS expression by interfering with the post-translational modification of IRAK-1, which in turn
blocks the TAK1-mediated activation of IKK and MAPKs.[2] This ultimately leads to the
downregulation of NF-kB and AP-1 activation.[2] Specifically, it abolishes IKK phosphorylation,
IKB degradation, and subsequent NF-kB nuclear translocation.[2] Furthermore, it suppresses
the nuclear levels of c-Fos and c-Jun, the major components of AP-1, and the phosphorylation
of upstream signaling molecules such as JNK and ERK.[6]
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Caption: Inhibition of NF-kB and AP-1 signaling by 1,3,5-Trihydroxy-4-prenylxanthone.
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Experimental Protocols
Isolation of 1,3,5-Trihydroxy-4-prenylxanthone from
Erythrina variegata

Extraction: The dried and powdered bark of Erythrina variegata is extracted with methanol at
room temperature. The solvent is then evaporated under reduced pressure to obtain a crude
methanol extract.

Solvent Partitioning: The crude extract is suspended in water and successively partitioned
with n-hexane, ethyl acetate, and n-butanol.

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column
chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are
collected and monitored by thin-layer chromatography (TLC).

Further Purification: Fractions containing the target compound are combined and further
purified by Sephadex LH-20 column chromatography and/or preparative high-performance
liquid chromatography (HPLC) to yield pure 1,3,5-Trihydroxy-4-prenylxanthone.

PDES Inhibition Assay

Reaction Mixture: Prepare a reaction mixture containing Tris-HCI buffer, MgClz, and the
PDES enzyme.

Incubation with Inhibitor: Add 1,3,5-Trihydroxy-4-prenylxanthone at various concentrations
to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.

Initiation of Reaction: Add the substrate, cGMP, to initiate the enzymatic reaction.

Termination and Detection: After a defined incubation period (e.g., 30 minutes), terminate the
reaction. The amount of remaining cGMP or the product, GMP, can be quantified using
various methods, such as radioimmunoassay, enzyme-linked immunosorbent assay (ELISA),
or a fluorescence polarization-based assay.[7]

ICs0 Determination: Calculate the percentage of inhibition at each concentration and
determine the ICso value by plotting the percent inhibition against the logarithm of the
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inhibitor concentration.

Na+/H+ Exchanger Inhibition Assay

o Cell Loading: Load appropriate cells (e.qg., platelets or cardiomyocytes) with a pH-sensitive
fluorescent dye (e.g., BCECF-AM).

 Acidification: Induce intracellular acidification by a prepulse with an ammonium chloride
solution.

» pH Recovery: Monitor the recovery of intracellular pH upon removal of the ammonium
chloride and the addition of a sodium-containing buffer. This recovery is mediated by the
Na+/H+ exchanger.

« Inhibition Measurement: Perform the pH recovery experiment in the presence and absence
of 1,3,5-Trihydroxy-4-prenylxanthone. The rate of pH recovery is indicative of the Na+/H+
exchanger activity.

o Data Analysis: Compare the rates of pH recovery to determine the inhibitory effect of the
compound.

Anti-inflammatory Activity in RAW264.7 Macrophages

e Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10%
fetal bovine serum and antibiotics.

o Cell Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells
with various concentrations of 1,3,5-Trihydroxy-4-prenylxanthone (e.g., 10-30 uM) for a
specified time (e.g., 1 hour).[2]

e LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 pg/mL) for a
designated period (e.g., 18-24 hours).[2]

» Nitric Oxide Measurement: Collect the cell culture supernatant and measure the
concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

o Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed reduction
in NO production is not due to cytotoxicity of the compound.
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Western Blot Analysis for Signaling Pathway
Components

Protein Extraction: After treatment with 1,3,5-Trihydroxy-4-prenylxanthone and/or LPS,
lyse the RAW264.7 cells and extract the total protein.

Protein Quantification: Determine the protein concentration of each sample using a Bradford
or BCA assay.

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the
membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKK,
IkB, NF-kB, phospho-JNK, phospho-ERK).

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Detect the protein bands using an enhanced
chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-kB
DNA Binding

Nuclear Protein Extraction: Following cell treatment, isolate the nuclear proteins from
RAW264.7 cells.

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-kB
consensus binding sequence with a radioactive isotope (e.g., 32P) or a non-radioactive label.

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-
denaturing polyacrylamide gel.
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o Detection: Visualize the bands by autoradiography (for radioactive probes) or other
appropriate detection methods. A "shift" in the mobility of the probe indicates the formation of
a protein-DNA complex.

Conclusion

1,3,5-Trihydroxy-4-prenylxanthone is a promising natural product with a diverse
pharmacological profile. Its inhibitory effects on PDE5 and the Na+/H+ exchanger, coupled with
its potent anti-inflammatory activity through the modulation of the NF-kB and AP-1 signaling
pathways, highlight its potential for the development of new therapeutic agents. The detailed
methodologies provided in this guide are intended to support further research into the
characterization and application of this valuable bioactive compound. Further in-vivo studies
are warranted to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trinydroxy-4-prenylxanthone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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